6-Benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
“6-Benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process is usually carried out under controlled conditions using microwave-assisted heating .Molecular Structure Analysis
Triazolopyrimidines are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They operate as isosteres of amide, ester, and carboxylic acid . According to the position of the nitrogen atom in the five-membered ring, there are two possible isomers of triazole .Chemical Reactions Analysis
Triazolopyrimidines have been found to interact with a diversity of hydrazines or hydrazine hydrochlorides to generate offered intermediates . These intermediates then undergo further reactions to produce the final triazolopyrimidine compounds .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A study by El-Agrody et al. (2001) focused on the heteroaromatization with 4-Hydroxycoumarin, leading to the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds exhibited antimicrobial activity, suggesting their potential as bioactive molecules (El-Agrody et al., 2001).
Biological Activity and Potential Therapeutic Applications
Farghaly et al. (2012) explored the use of hydrazonoyl halides for synthesizing a new series of benzo[6,7]cyclohepta[1,2-d]triazolo[4,3-a]pyrimidines, which were screened against 5α-reductase, showing activities with good ED50 values for all compounds. This suggests their potential in developing treatments for conditions involving 5α-reductase, such as certain types of hair loss or prostate diseases (Farghaly et al., 2012).
Anticonvulsant and Antitumor Activities
Wang et al. (2019) synthesized a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives with triazole and other heterocycle substituents, evaluated for anticonvulsant activities. Some compounds showed promising anticonvulsant activity, with significant interactions with GABA A receptors, indicating their potential as anticonvulsant agents (Wang et al., 2019).
Abdallah et al. (2017) reported the synthesis and evaluation of pyridotriazolopyrimidines as antitumor agents, highlighting their promising anticancer activity against two cancer cell lines, MCF-7 and HepG2. This suggests their potential application in cancer therapy (Abdallah et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
6-benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-7-8-14(9-15(12)19)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANVLHKXVXKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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